3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate
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Overview
Description
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate is an organic compound that features a chlorinated phenyl group, a cyano group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 3-(4-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then subjected to acetylation using acetic anhydride and a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-1-cyanoprop-2-enoic acid.
Reduction: 3-(4-Chlorophenyl)-1-aminoprop-2-en-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
81981-17-1 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1-cyanoprop-2-enyl] acetate |
InChI |
InChI=1S/C12H10ClNO2/c1-9(15)16-12(8-14)7-4-10-2-5-11(13)6-3-10/h2-7,12H,1H3 |
InChI Key |
JAHDESHPJWPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=CC1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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